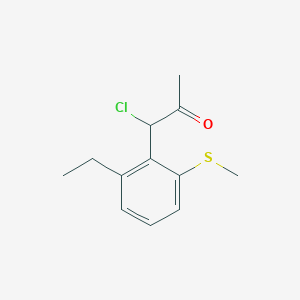
1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS and a molecular weight of 242.76 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method includes the reaction of 2-ethyl-6-(methylthio)phenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOMe) in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
作用机制
The mechanism of action of 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can form hydrogen bonds with biological molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-ethylphenyl)propan-2-one: Lacks the methylthio group, resulting in different reactivity and applications.
1-Chloro-1-(2-methylthio)phenyl)propan-2-one: Lacks the ethyl group, which affects its steric properties and reactivity.
1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)ethanone: Has a shorter carbon chain, influencing its physical and chemical properties.
生物活性
1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one, with the molecular formula C12H15ClOS and a molecular weight of approximately 242.76 g/mol, is an organic compound notable for its diverse chemical properties and potential biological activities. Its unique structure, which includes a chloro group, a carbonyl group, and a methylthio group, allows for various interactions within biological systems.
The compound's synthesis typically involves chlorination processes, such as reacting 2-ethyl-6-(methylthio)phenylpropan-2-one with chlorinating agents like thionyl chloride. This reaction is usually conducted in inert solvents to ensure selectivity and minimize side reactions. The following table summarizes key properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClOS |
| Molecular Weight | 242.76 g/mol |
| CAS Number | 1804285-44-6 |
| Key Functional Groups | Chloro, Carbonyl, Methylthio |
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study focusing on derivatives of thioether compounds highlighted their effectiveness against various bacterial strains. The presence of the methylthio group in this compound suggests potential antimicrobial activity due to its ability to disrupt microbial membranes or interfere with metabolic processes .
Estrogenic Activity
Another area of interest is the compound's potential estrogenic activity. Similar organochlorine compounds have been shown to interact with estrogen receptors, leading to proliferative effects in estrogen-responsive cells. This raises concerns about the compound's implications in endocrine disruption and cancer promotion . The structural features of this compound could allow it to mimic estrogenic activity, necessitating further investigation into its mechanism of action.
Study on Structural Alerts
A detailed analysis was conducted to identify structural alerts associated with biological activity in related compounds. This study utilized computational models to predict potential carcinogenicity based on structural features. The findings indicated that compounds with chlorinated phenyl groups could exhibit significant biological effects, including mutagenicity and carcinogenicity, warranting further toxicological assessments for this compound .
Antimicrobial Evaluation
In a comparative study on antimicrobial efficacy, derivatives of thioether compounds were tested against various pathogens. Results indicated that certain structural modifications enhanced antibacterial activity significantly. This suggests that optimizing the methylthio placement could lead to more potent antimicrobial agents .
属性
分子式 |
C12H15ClOS |
|---|---|
分子量 |
242.77 g/mol |
IUPAC 名称 |
1-chloro-1-(2-ethyl-6-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-6-5-7-10(15-3)11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI 键 |
RQMAGEMJERDHBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)SC)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















